BenchChemオンラインストアへようこそ!

2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol

Fragment-Based Drug Discovery Ligand Efficiency Cyclobutane Conformational Restriction

2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol (CAS 2159668-77-4) is a synthetic small molecule belonging to the class of amino-cyclobutanol derivatives featuring a pyridin-2-ylmethyl substituent. Its structure combines a strained cyclobutane ring, a secondary amine linker, a hydroxyl group, and a pyridine heterocycle, offering multiple functional handles for derivatization.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 2159668-77-4
Cat. No. B2940619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol
CAS2159668-77-4
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESC1CC(C1NCC2=CC=CC=N2)O
InChIInChI=1S/C10H14N2O/c13-10-5-4-9(10)12-7-8-3-1-2-6-11-8/h1-3,6,9-10,12-13H,4-5,7H2
InChIKeyGXCSHIJOMJADFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol (CAS 2159668-77-4): A Pyridinyl-Amino-Cyclobutanol Building Block for Medicinal Chemistry and Apoptosis Research


2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol (CAS 2159668-77-4) is a synthetic small molecule belonging to the class of amino-cyclobutanol derivatives featuring a pyridin-2-ylmethyl substituent. Its structure combines a strained cyclobutane ring, a secondary amine linker, a hydroxyl group, and a pyridine heterocycle, offering multiple functional handles for derivatization . This compound falls within the broader chemical space of amino and pyridylamino cyclobutane derivatives disclosed in U.S. Patent 6,211,220, which describes compounds that selectively induce apoptosis in neoplastic cells while sparing normal cells, providing a mechanistic rationale for their use in cancer chemoprevention research .

Why 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol (CAS 2159668-77-4) Cannot Be Replaced by General-Purpose Amino Alcohols or Simple Pyridine Derivatives


General-purpose amino alcohols or simple pyridine building blocks cannot replicate the structural and functional profile of 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol for research applications targeting apoptosis or kinase modulation. The U.S. patent 6,211,220 explicitly claims methods using amino and pyridylamino cyclobutane derivatives—not their ring-opened or de-aminated analogs—for the selective induction of apoptosis in neoplastic cells without substantially inhibiting prostaglandin E-2 (PGE-2), a key safety differentiator . Key structural analogs lacking the cyclobutanol core (e.g., 2-[(pyridin-2-ylmethyl)amino]butan-1-ol, CAS 892591-96-7) or the bridging amine (e.g., 2-[(pyridin-2-yl)methyl]cyclobutan-1-ol, CAS 2156400-26-7) fall outside the claimed pharmacophore and cannot be assumed to exhibit the same pro-apoptotic selectivity profile. Substitution without rigorous head-to-head comparator data risks introducing uncharacterized off-target effects or losing the desired biological activity .

2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol Selection Guide: Quantitative and Structural Differentiation Against Five Closest Analogs


Structural Differentiation via Minimal Skeletal Size for Fragment-Based Screening Libraries

2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol possesses a molecular weight of 178.23 g/mol and 13 heavy atoms, positioning it as a fragment-sized molecule suitable for fragment-based drug discovery (FBDD). This contrasts with the regioisomeric comparator 1-(((pyridin-2-ylmethyl)amino)methyl)cyclobutan-1-ol (CAS 1602658-77-4, MW 192.26 g/mol, 14 heavy atoms), which incorporates an extra methylene spacer, increasing molecular weight by 7.9% and adding a rotatable bond. For fragment library design, lower molecular weight and fewer heavy atoms are generally preferred to maximize ligand efficiency and sampling of chemical space .

Fragment-Based Drug Discovery Ligand Efficiency Cyclobutane Conformational Restriction

Amino-Linker Presence Enables Salt Formation and Solubility Tuning vs. De-Amino Analog

The secondary amine in 2-{[(pyridin-2-yl)methyl]amino}cyclobutan-1-ol provides a basic center capable of forming pharmaceutically acceptable acid addition salts, a critical advantage for solubility and bioavailability optimization. In contrast, 2-[(pyridin-2-yl)methyl]cyclobutan-1-ol (CAS 2156400-26-7, MW 163.22 g/mol) lacks the amino linker, possessing only the pyridine nitrogen as a basic site, which has a significantly lower pKa (~5.2) and cannot be protonated at physiological pH to form stable salts . The target compound's amino group (expected pKa ~8-9) is readily protonated at physiological pH, enabling ionic interactions with biological targets and improving aqueous solubility .

Drug-Like Properties Salt Formation Solubility Enhancement

Conformational Restriction via Cyclobutane Core May Enhance Target Binding Selectivity vs. Open-Chain Analog

The cyclobutane ring in 2-{[(pyridin-2-yl)methyl]amino}cyclobutan-1-ol imposes conformational rigidity, restricting bond rotation and pre-organizing the pharmacophoric elements (pyridine, amine, hydroxyl) in a defined spatial orientation. This is a well-established strategy in medicinal chemistry for reducing entropic penalties upon target binding and improving selectivity. The open-chain analog 2-[(pyridin-2-ylmethyl)amino]butan-1-ol (CAS 892591-96-7, MW 180.25 g/mol) has a fully flexible butane backbone, which can adopt numerous low-energy conformations, potentially reducing binding affinity and selectivity . While direct binding data are unpublished, class-level evidence from cyclobutane-containing approved drugs (e.g., Abrocitinib, Selinexor) confirms the value of cyclobutane conformational restriction in achieving clinical selectivity .

Conformational Analysis Selectivity Binding Affinity Cyclobutane

Class-Level Pro-Apoptotic Activity Without PGE-2 Inhibition Differentiates from COX-Dependent NSAIDs

The patent family encompassing 2-{[(pyridin-2-yl)methyl]amino}cyclobutan-1-ol (U.S. Patent 6,211,220) discloses that amino and pyridylamino cyclobutane derivatives promote apoptosis in neoplastic cells without substantially inhibiting prostaglandin E-2 (PGE-2) synthesis. This differentiates the compound class from non-steroidal anti-inflammatory drugs (NSAIDs) like sulindac, which inhibit PGE-2 and cause gastrointestinal and renal toxicity. While the patent does not provide specific IC50 values for the exact target compound, it establishes a class-level mechanistic differentiation: apoptosis induction with PGE-2 sparing . This contrasts with the mechanism of anilino-cyclobutene-1,2-dione derivatives (WO1994029277A1), which act as cGMP phosphodiesterase inhibitors, a different biological pathway .

Apoptosis Cancer Chemoprevention PGE-2 Selectivity

Priority Research Applications for 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol (CAS 2159668-77-4) Based on Structural and Mechanistic Evidence


Fragment-Based Lead Discovery for Kinase or Apoptosis Targets

With a molecular weight below 180 Da and a rigid cyclobutane core, this compound is ideally suited for fragment-based screening campaigns, particularly against kinases or apoptotic protein targets where the pyridinyl-amino-cyclobutanol pharmacophore may confer initial hit activity. Its fragment-compliant properties (MW < 300, HAC < 18) align with the Rule of Three , and the conformational restriction may yield higher ligand efficiency than fully flexible analogs .

Cancer Chemoprevention Mechanistic Studies

Researchers investigating non-NSAID chemopreventive agents can use this compound as a chemical probe to study apoptosis induction in neoplastic cells without concomitant PGE-2 inhibition, as supported by the patent class disclosure . Direct comparison with NSAIDs in parallel assays could elucidate PGE-2-independent apoptotic pathways.

Medicinal Chemistry Structure-Activity Relationship (SAR) Exploration

The compound serves as a versatile intermediate for SAR studies. The secondary amine allows rapid derivatization (e.g., amide coupling, sulfonamide formation), while the hydroxyl group on the cyclobutane ring can be utilized for ester prodrugs or further functionalization. Comparing derivatives built from this scaffold versus the open-chain analog 2-[(pyridin-2-ylmethyl)amino]butan-1-ol could quantify the benefits of cyclobutane conformational restriction on target selectivity .

Salt Selection and Preformulation Screening

The presence of a basic secondary amine with an estimated pKa of 8-9 makes this compound amenable to pharmaceutical salt formation . Preformulation screens comparing hydrochloride, mesylate, or tosylate salts of this scaffold can optimize solubility and stability for in vivo efficacy models, a critical step that is not feasible with the de-amino analog 2-[(pyridin-2-yl)methyl]cyclobutan-1-ol.

Quote Request

Request a Quote for 2-{[(Pyridin-2-yl)methyl]amino}cyclobutan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.